1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-dimethyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is 258.10044231 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Host-Guest Interactions
The study of host-guest interactions in cyclodextrin inclusion complexes with solvatochromic dyes, including 1,3-dimethyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, reveals insights into the molecular interactions and encapsulation behaviors of cyclodextrins. These findings have implications for the design of drug delivery systems and the development of sensors based on cyclodextrin inclusion complexes (Tirapegui et al., 2006).
Antihypertensive Potential
Research on selected pyrimidine derivatives, including 5-(3-Hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, demonstrates their antihypertensive potential. The study explores underlying mechanistic pathways, such as vasodilatory effects mediated via calcium antagonist, antioxidant, and anti-inflammatory pathways, offering insights into their therapeutic potential in hypertension management (Irshad et al., 2021).
Synthesis and Characterization
The synthesis and characterization of verdazyl radicals bearing pyridine or pyrimidine substituents, including those related to the compound , contribute to the development of a new family of chelating spin-bearing ligands. These findings have applications in the field of molecular magnets and the study of radical-based materials (Barr et al., 1999).
Photo-Induced Reactions
Investigations into photo-induced P-methylbenzylation of pyrimidine derivatives, including 1,3-dimethylthymine and 1,3-dimethyluracil, in the presence of trifluoroacetic acid, contribute to understanding the mechanisms of photo-induced reactions. This research has implications for the synthesis of novel organic compounds and the study of photochemistry (Seki & Ohkura, 1993).
Novel Syntheses and Applications
The design and synthesis of novel furo[2,3-d]pyrimidine derivatives containing ethylene ether spacers demonstrate the versatility and potential applications of pyrimidine derivatives in medicinal chemistry and drug development. These compounds, synthesized through [1+4] cycloaddition reactions, show promising antibacterial activity (Sheikhhosseini, 2016).
Mechanism of Action
The mechanism of action of this compound is not clear without specific context. If it’s being used as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s being used in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, future research could focus on optimizing its structure for better activity and lower side effects. If it’s useful in chemical reactions, future research could focus on finding new reactions it can participate in or improving the conditions for existing reactions .
Properties
IUPAC Name |
1,3-dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-4-6-10(7-5-9)8-11-12(17)15(2)14(19)16(3)13(11)18/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQAOCDNPJXTCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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